molecular formula C16H22O4S B1627645 Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate CAS No. 300355-19-5

Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate

Cat. No. B1627645
M. Wt: 310.4 g/mol
InChI Key: JZGAQEVYHMXQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate is a useful research compound. Its molecular formula is C16H22O4S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

300355-19-5

Product Name

Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate

Molecular Formula

C16H22O4S

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propanoate

InChI

InChI=1S/C16H22O4S/c1-20-16(17)15(11-12-5-3-4-6-12)13-7-9-14(10-8-13)21(2,18)19/h7-10,12,15H,3-6,11H2,1-2H3

InChI Key

JZGAQEVYHMXQQF-UHFFFAOYSA-N

SMILES

COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C

Canonical SMILES

COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mechanical stirrer was used for this reaction. A solution of diisopropylamine (29.2 mL, 0.21 mol) in dry tetrahydrofuran (186 mL) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (62 mL) was cooled to −78° C. and then treated with a 2.5M solution of n-butyllithium in hexanes (83.4 mL, 0.21 mol). The yellow-orange reaction mixture was stirred at −78° C. for 35 min and then slowly treated with a solution of 4-(methanesulfonyl)phenyl acetic acid methyl ester (45.35 g, 0.20 mol) in dry tetrahydrofuran (186 mL) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (62 mL). The reaction mixture turned dark in color. The reaction mixture was then stirred at −78° C. for 50 min, at which time, a solution of iodomethylcyclopentane (50.08 g, 0.24 mol) in a small amount of dry tetrahydrofuran was added slowly. The reaction mixture was then stirred at −78° C. for 50 min, and then allowed to warm to 25° C. where it was stirred for 36 h. The reaction mixture was quenched with water (100 mL), and the resulting reaction mixture was concentrated in vacuo to remove tetrahydrofuran. The remaining residue was diluted with ethyl acetate (1.5 L). The organic phase was washed with a saturated aqueous sodium chloride solution (1×500 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 3/1 hexanes/ethyl acetate) afforded 3-cyclopentyl-2-(4-methanesulfonylphenyl)propionic acid methyl ester (41.79 g, 68%) as a yellow viscous oil: EI-HRMS m/e calcd for C16H22O4S (M+) 310.1239, found 310.1230.
Quantity
29.2 mL
Type
reactant
Reaction Step One
Quantity
186 mL
Type
solvent
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
Type
reactant
Reaction Step Two
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reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
83.4 mL
Type
reactant
Reaction Step Two
Quantity
45.35 g
Type
reactant
Reaction Step Three
Quantity
186 mL
Type
solvent
Reaction Step Three
Quantity
62 mL
Type
solvent
Reaction Step Three
Quantity
50.08 g
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of diispropylamine (25 mmol, 3.6 mL) in 24 mL of THF and 7.5 mL of methidathion (DMTP) at −78° C. is added n-BuLi (25 mmol, 10 mL, 2.5 M in hexanes) and the mixture stirred for 15 min. 4-Methylsulfonylphenylacetic acid methyl ester (24 mmol, 5.47 g) in 24 mL of THF and 7.5 mL of DMTP is then added dropwise over 30 min and the reaction is stirred for 90 min further. Cyclopentylmethyliodide (28.9 mmol, 6.08 g) in 10 mL of THF is then added dropwise and the reaction is stirred for 1 h at −78° C. before allowing to warm to RT. After 12 h, the reaction is quenched with water, evaporated and then partitioned between ethyl acetate (EtOAc) and brine, and the organic solution is dried and evaporated to afford an oil. The crude material is chromatographed on silica (eluent: 5%→25% EtOAc in hexanes) to afford 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)-propionic acid methyl ester.
Quantity
5.47 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid (500 mg, 1.89 mmol) in methanol (15 mL) was treated slowly with concentrated sulfuric acid (3 drops). The resulting reaction mixture was heated under reflux for 15 h. The reaction mixture was allowed to cool to 25° C. and then concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 1/3 hexanes/ethyl acetate) afforded 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid methyl ester (377 mg, 72%) as a white solid: mp 63-66° C.; EI-HRMS m/e calcd for C16H22O4S (M+) 310.1239, found 310.1230.
Name
3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid
Quantity
500 mg
Type
reactant
Reaction Step One
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15 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
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